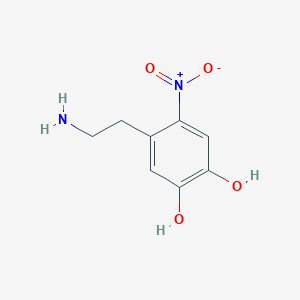

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

Vue d'ensemble

Description

“1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-” is also known as Dopamine . It is a catecholamine neurotransmitter used to treat hemodynamic imbalances, poor perfusion of vital organs, low cardiac output, and hypotension . It is derived from tyrosine and is the precursor to norepinephrine and epinephrine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement .

Synthesis Analysis

The biosynthesis of dopamine is a two-step process starting with the amino acid L-tyrosine. A second phenol group is added to the benzene ring of L-tyrosine forming levodopa, which is more commonly called L-dopa. This process is catalyzed by the enzyme tyrosine hydroxylase .

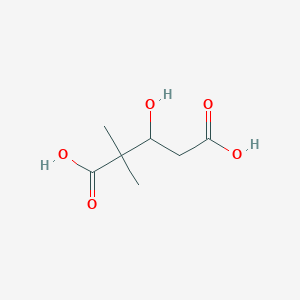

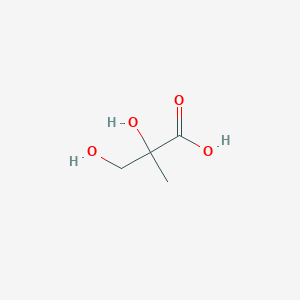

Molecular Structure Analysis

A molecular orbital study on the conformational properties of dopamine [1,2-benzenediol-4(2-aminoethyl)] and dopamine cation has been reported . The study presents optimized geometries, relative stabilities, dipole moments, and electron charge distributions for the relevant conformational states of the studied molecules .

Chemical Reactions Analysis

Dopamine is a precursor to norepinephrine which in turn is used to synthesize epinephrine in the body . Both of these molecules are hormones. Dopamine also acts as a neurohormone .

Physical And Chemical Properties Analysis

The molecular weight of “1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-” is 153.18 . It is also known as 4-(2-Aminoethyl)benzene-1,2-diol .

Applications De Recherche Scientifique

Formation in Biomass Burning

1,2-Benzenediol is known to be emitted from biomass burning. It's a reaction product of phenol with OH radicals. A study highlighted its significant role as a secondary organic aerosol (SOA) precursor. Reactions with OH and NO3 radicals in the presence of NOx produce 4-nitrocatechol, a major SOA product, which is semivolatile and found in atmospheric aerosol particles (Finewax, de Gouw, & Ziemann, 2018).

Molecular Electronic Device Application

A molecule containing a nitroamine redox center, which is structurally similar to 1,2-benzenediol, has been used in molecular electronic devices. These devices exhibit negative differential resistance and a high on-off peak-to-valley ratio, highlighting potential applications in electronic and molecular computing (Chen, Reed, Rawlett, & Tour, 1999).

Role in Antimicrobial Activities

1,2-Benzenediol isolated from persimmon roots and its structural analogs have demonstrated potent antimicrobial activities against various food-borne bacteria. These findings suggest potential applications in eco-food supplements (Kim & Lee, 2014).

Catalytic and Acidity Studies

1,2-Benzenedisulfonimide and its derivatives, including those with nitro groups, have shown to be effective Bronsted acid catalysts. These compounds have potential applications in catalysis, where they can facilitate various chemical reactions (Barbero et al., 2013).

Synthesis of Novel Compounds

1,2-Benzenediol derivatives have been utilized in the synthesis of novel compounds with various applications, including anthelmintic activities and molecular docking studies (Satyendra et al., 2015).

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for at least 15 minutes . If ingested, rinse mouth but do not induce vomiting .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWRYVJRKWPEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448788 | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

CAS RN |

21581-49-7 | |

| Record name | 6-Nitrodopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21581-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

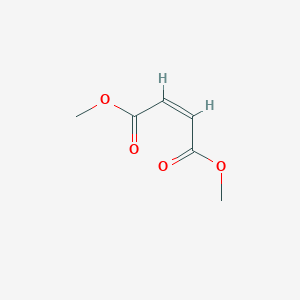

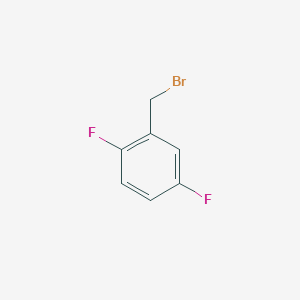

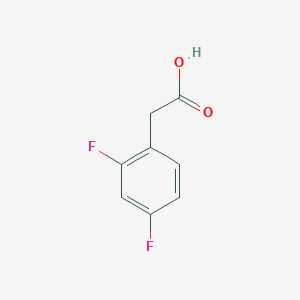

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

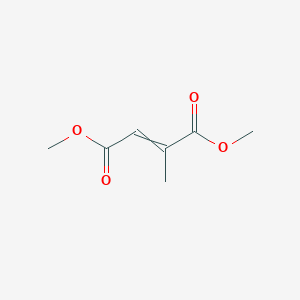

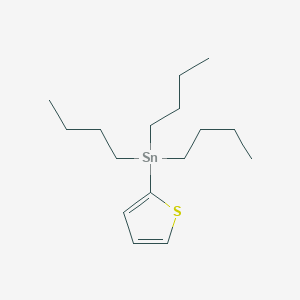

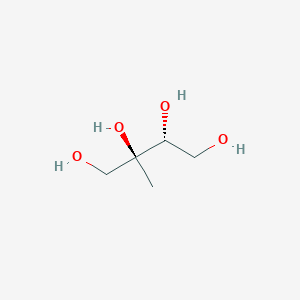

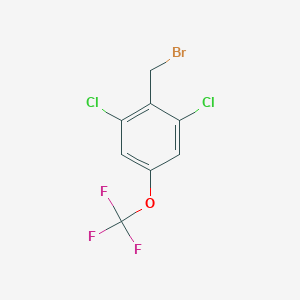

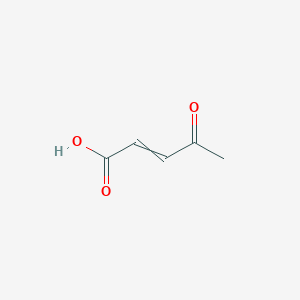

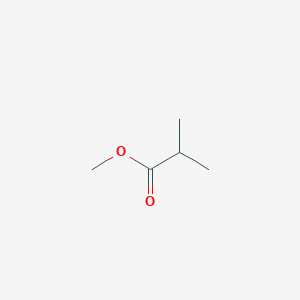

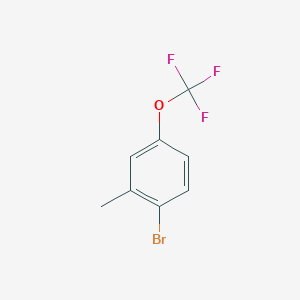

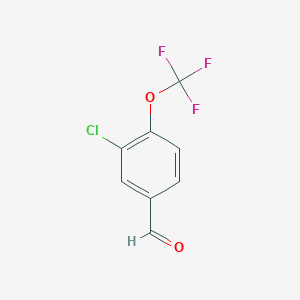

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.